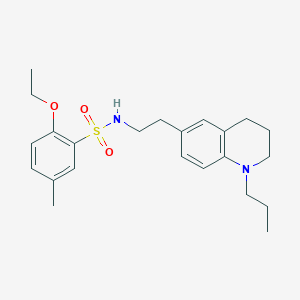

2-ethoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-ethoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a complex organic compound that features a quinoline derivative

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the ethoxy and methyl groups. The final step involves the sulfonamide formation through a reaction with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-ethoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the quinoline ring or other parts of the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Research has indicated that sulfonamide compounds can act as effective enzyme inhibitors. The specific compound in focus has shown promise in inhibiting key enzymes involved in metabolic pathways related to diabetes and neurodegenerative diseases.

- Alpha-glucosidase Inhibition : Studies have demonstrated that this compound can inhibit alpha-glucosidase, an enzyme crucial for carbohydrate metabolism. This inhibition can help manage Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption in the intestines .

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented. The compound has been evaluated for its effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

- Case Study : A study reported that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than traditional antibiotics . This suggests its potential use in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

- Animal Model Studies : In preclinical trials involving animal models of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups. This indicates its potential application in managing inflammatory diseases .

Cancer Treatment

Due to its ability to induce apoptosis and inhibit tumor growth, this compound is being studied for its potential role in cancer therapy.

- In Vitro Studies : Research involving various human cancer cell lines has shown that the compound can significantly reduce cell viability at micromolar concentrations. The mechanisms include the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Neurological Applications

Given its structural similarity to compounds used in neurological therapies, there is ongoing research into its efficacy in treating neurodegenerative disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced alpha-glucosidase activity | |

| Antimicrobial | Effective against MRSA | |

| Anti-inflammatory | Decreased inflammation in animal models |

Table 2: Case Study Outcomes

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |

| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |

| Inflammatory Models | Animal testing | Reduced swelling and pain scores |

Mecanismo De Acción

The mechanism of action of 2-ethoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline derivatives: Compounds like quinine and chloroquine share the quinoline core structure.

Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole are structurally similar due to the sulfonamide group.

Uniqueness

2-ethoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is unique due to the combination of its quinoline and sulfonamide moieties, along with the specific ethoxy and methyl substitutions. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Actividad Biológica

2-Ethoxy-5-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a compound with potential pharmacological applications. Its complex structure suggests a multifaceted biological activity profile, particularly in the context of neurological and cardiovascular health. This article reviews existing literature on its biological activities, focusing on mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C22H28N2O3S and a molecular weight of 400.54 g/mol. Its structural features include an ethoxy group, a sulfonamide moiety, and a tetrahydroquinoline derivative that may contribute to its biological effects.

Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific enzymes or receptors. For instance, some studies suggest that sulfonamides can act as inhibitors of phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways by degrading cyclic nucleotides like cAMP and cGMP . The precise mechanism for this compound remains to be fully elucidated but is likely related to these pathways.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines. For example, compounds structurally similar to this compound showed IC50 values in the low micromolar range against MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines .

In Vivo Studies

In vivo studies have highlighted the compound's potential in modulating inflammatory responses. For instance, PDE inhibitors have been shown to reduce airway hyperreactivity in asthmatic models by decreasing eosinophil infiltration and improving lung histology . Such findings suggest that this compound could possess anti-inflammatory properties beneficial for respiratory conditions.

Case Studies

- Asthma Model : In a study involving ovalbumin-induced asthmatic mice, administration of a related PDE inhibitor resulted in significant reductions in airway hyperreactivity and improved lung function metrics .

- Cancer Therapy : A recent investigation into the antiproliferative effects of sulfonamide derivatives indicated that compounds with similar structures to this compound exhibited promising results against various tumors in xenograft models .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

2-ethoxy-5-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O3S/c1-4-14-25-15-6-7-20-17-19(9-10-21(20)25)12-13-24-29(26,27)23-16-18(3)8-11-22(23)28-5-2/h8-11,16-17,24H,4-7,12-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFOUOSUDFYSHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.